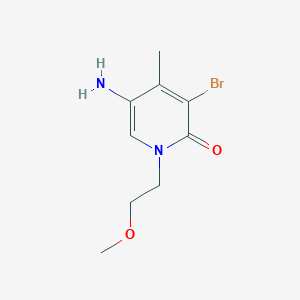

5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one

Description

The compound 5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one is a pyridine derivative characterized by a dihydropyridin-2-one core with multiple functional groups:

- 3-Bromo: A halogen substituent likely influencing electronic properties and binding interactions.

- 1-(2-Methoxyethyl): A flexible alkoxy chain that may improve solubility and pharmacokinetic properties.

- 4-Methyl: A hydrophobic substituent contributing to steric effects and lipophilicity.

Pyridine derivatives are widely studied for enzyme inhibition, antimicrobial activity, and pesticidal properties .

Properties

Molecular Formula |

C9H13BrN2O2 |

|---|---|

Molecular Weight |

261.12 g/mol |

IUPAC Name |

5-amino-3-bromo-1-(2-methoxyethyl)-4-methylpyridin-2-one |

InChI |

InChI=1S/C9H13BrN2O2/c1-6-7(11)5-12(3-4-14-2)9(13)8(6)10/h5H,3-4,11H2,1-2H3 |

InChI Key |

POGSDNWSWXFQSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C=C1N)CCOC)Br |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Synthesis

The classical approach involves a multi-component condensation reaction where a β-ketoester or β-diketone reacts with an amine and an aldehyde or equivalent electrophile under controlled conditions. This method is well-documented for dihydropyridines and dihydropyridinones:

- Starting materials: β-ketoester, 2-methoxyethylamine (or equivalent), and a brominated aldehyde or bromination step post-ring formation.

- Catalysts: Acidic or Lewis acid catalysts such as InCl3 have been reported to facilitate similar heterocyclic syntheses, enhancing yields and reducing reaction times.

- Conditions: Mild heating (e.g., 40–80 °C), sometimes assisted by ultrasonic irradiation to shorten reaction times and increase yields.

Bromination Step

Selective bromination at the 3-position of the dihydropyridinone ring can be achieved by:

- Using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in controlled stoichiometry.

- Conducting the bromination after the core ring system has been formed to ensure regioselectivity.

- Reaction conditions typically involve mild solvents (e.g., dichloromethane or acetonitrile) at low to ambient temperatures to prevent over-bromination or side reactions.

Introduction of the 2-Methoxyethyl Group

The 2-methoxyethyl substituent on the nitrogen is generally introduced by:

- N-alkylation of the dihydropyridinone nitrogen using 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride) in the presence of a base (e.g., potassium carbonate).

- Alternatively, the 2-methoxyethylamine can be used as a nucleophile in the initial condensation step, incorporating the substituent directly during ring formation.

Amination

The amino group at position 5 can be introduced by:

- Using amino-substituted precursors in the condensation step.

- Post-synthetic amination via nucleophilic substitution if a suitable leaving group is present at position 5.

- Direct amination of the ring under mild conditions to avoid degradation of sensitive substituents.

Representative Synthetic Route and Reaction Conditions

Research Findings and Optimization

- Catalyst efficiency: InCl3 has been demonstrated as an effective catalyst in related heterocyclic syntheses, improving yield (80–95%) and reducing reaction times to under 30 minutes under ultrasonic irradiation.

- Reaction medium: Use of aqueous ethanol mixtures facilitates better solubility of reactants and aligns with green chemistry principles.

- Ultrasonic irradiation: Enhances reaction kinetics and product yield by improving mixing and energy transfer.

- Regioselectivity: Post-ring formation bromination ensures selective substitution at the 3-position without affecting other functional groups.

- Purity and characterization: Products are typically confirmed by NMR, IR, and mass spectrometry to verify structure and purity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Core reaction | Multi-component condensation |

| Catalyst | Indium(III) chloride (InCl3), 20 mol% |

| Solvent | 50% ethanol in water |

| Temperature | 40 °C |

| Reaction time | 20–30 minutes (ultrasonic-assisted) |

| Bromination agent | N-bromosuccinimide (NBS) |

| Bromination solvent | Dichloromethane or acetonitrile |

| Amination method | Precursor amination or substitution |

| Purification | Crystallization or chromatographic methods |

| Yield | 80–95% (optimized conditions) |

Chemical Reactions Analysis

5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a debrominated product.

Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

A key distinction lies in the position and type of substituents on the pyridine/dihydropyridinone core:

Key Observations :

- The 3-bromo substituent in the target compound contrasts with 5-bromo in other analogs (e.g., ), which may alter electronic distribution and steric interactions.

Physicochemical Properties

- Solubility : The 2-methoxyethyl group likely improves aqueous solubility compared to purely hydrophobic analogs (e.g., 5-butyl pyrimidinediones in ).

Biological Activity

5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

The compound has the following chemical characteristics:

- Molecular Formula : CHBrNO

- Molecular Weight : 247.09 g/mol

- CAS Number : 1539645-31-2

Anticancer Properties

Recent studies have indicated that compounds similar to 5-amino-3-bromo derivatives exhibit promising anticancer activity. For instance, 1,4-dihydropyridines , a class to which this compound belongs, are known for their ability to act as calcium channel blockers, which can induce apoptosis in cancer cells. In vitro studies have shown that derivatives of dihydropyridines can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells.

The biological activity of 5-amino-3-bromo derivatives may be attributed to several mechanisms:

- Calcium Channel Modulation : As a dihydropyridine derivative, it may inhibit L-type calcium channels, leading to reduced cell proliferation.

- Induction of Apoptosis : Compounds in this class have been shown to trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress in cells.

Case Study: Antitumor Activity

A study conducted on a series of dihydropyridine derivatives demonstrated that the introduction of bromine and methoxyethyl groups significantly enhanced cytotoxicity against cancer cell lines. The study utilized various assays to measure cell viability and apoptosis rates.

Results Summary:

- Cell Viability Assay : The compound showed a significant reduction in viability in treated MCF-7 cells compared to controls.

- Apoptosis Assay : Flow cytometry revealed an increase in early and late apoptotic cells upon treatment with the compound.

Toxicological Profile

While the anticancer potential is promising, it is crucial to evaluate the toxicological aspects of 5-amino-3-bromo derivatives. Preliminary toxicity studies indicate low cytotoxicity towards normal human fibroblast cells at therapeutic concentrations, suggesting a favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.